Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate
Description
Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a 2-chloroanilino substituent at position 4 and a trifluoromethyl group at position 2 of the pyrimidine ring. Pyrimidinecarboxylates are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes involved in DNA synthesis or kinase signaling pathways .
Properties
IUPAC Name |
ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-2-23-12(22)8-7-19-13(14(16,17)18)21-11(8)20-10-6-4-3-5-9(10)15/h3-7H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSOBHXODUPUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the 2-Chloroanilino Group: This step involves the nucleophilic aromatic substitution of the pyrimidine ring with 2-chloroaniline.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The compound is prone to nucleophilic aromatic substitution, especially at the chloro position on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The 2-chloroanilino group can form hydrogen bonds and π-π interactions with aromatic residues in the target protein, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
Ethyl 4-[4-(trifluoromethyl)anilino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 339019-43-1)
- Structure: The 4-position is substituted with a 4-(trifluoromethyl)anilino group instead of 2-chloroanilino.
- Molecular Formula : C15H14F3N3O2S vs. C14H11ClF3N3O2 for the target compound.
- Properties : The trifluoromethyl group at the para position of the aniline ring enhances lipophilicity (XLogP3 ≈ 4.8) compared to the ortho-chloro substitution in the target compound, which may reduce steric hindrance .
Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate (CAS 107920-54-7)
- Structure: A 3,4-dichloroanilino group at position 4 introduces additional chlorine atoms.
- Molecular Weight : 358.25 g/mol vs. 345.7 g/mol for the target compound.
Substituent Variations at Position 2
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(trifluoromethyl)anilino]pyrimidine-5-carboxylate (CAS 879440-02-5)
- Structure : A pyrazolyl group replaces the trifluoromethyl group at position 2.
- Molecular Formula : C19H18F3N5O2 vs. C14H11ClF3N3O2.
- Properties: The pyrazole ring introduces hydrogen-bonding capacity (H-bond donors: 1, acceptors: 9), which may enhance target binding specificity compared to the purely hydrophobic trifluoromethyl group .
Ethyl 2-methyl-4-cyclopropyl-5-pyrimidinecarboxylate
- Structure : A methyl group at position 2 and a cyclopropyl group at position 3.
Functional Group Modifications in the Pyrimidine Core
Ethyl 4-amino-2-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methylsulfanyl]pyrimidine-5-carboxylate (CAS 700862-36-8)
- Structure: A triazine-thioether side chain replaces the chloroanilino group.
- Properties : Higher topological polar surface area (180 Ų vs. 81.9 Ų for the target compound) suggests reduced blood-brain barrier penetration but improved solubility .
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 4774-35-0)
- Structure: Lacks the anilino substituent at position 4.
Physicochemical and Pharmacological Insights
Key Physicochemical Parameters
| Compound | Molecular Weight (g/mol) | XLogP3 | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 345.7 | ~4.5* | 1 | 7 |
| Ethyl 4-(4-TF-anilino)-2-MeS (CAS 339019-43-1) | 357.35 | 4.8 | 1 | 9 |
| Ethyl 4-amino-triazine derivative (CAS 700862-36-8) | 398.4 | 2.6 | 3 | 11 |
*Estimated based on structural analogs.
Biological Activity
Ethyl 4-(2-chloroanilino)-2-(trifluoromethyl)-5-pyrimidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H10ClF3N4O2
- Molecular Weight : 320.68 g/mol
- CAS Number : 44289817
This compound primarily acts as an inhibitor of specific enzymes and receptors involved in various biological pathways. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer : In vitro studies demonstrated a reduction in cell viability in MCF-7 cells when treated with the compound.
- Lung Cancer : The compound showed promising results in inhibiting A549 lung cancer cells, leading to apoptosis.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It displayed effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating significant potency.
-
Antimicrobial Efficacy Assessment :
- Objective : To assess the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was employed to test susceptibility.
- Results : The compound exhibited zones of inhibition comparable to standard antibiotics.
Data Summary
| Biological Activity | Observed Effects | Reference Study |
|---|---|---|
| Anticancer (MCF-7) | Reduced cell viability | Study on anticancer effects |
| Anticancer (A549) | Induction of apoptosis | Study on lung cancer |
| Antimicrobial (S. aureus) | Significant inhibition | Assessment of antimicrobial efficacy |
| Antimicrobial (E. coli) | Effective against resistant strains | Assessment of antimicrobial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
